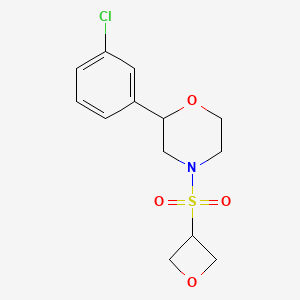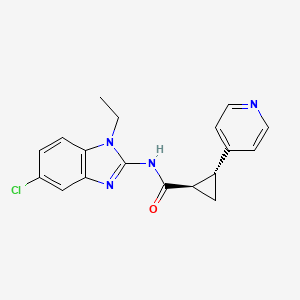![molecular formula C17H18N4O2 B7449083 3-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline](/img/structure/B7449083.png)
3-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is fused with a triazole ring and an oxolane moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the coupling of an azide and an alkyne to form a 1,2,3-triazole ring. The quinoline moiety can be introduced through various synthetic routes, such as the Skraup synthesis or the Friedländer synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline or triazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the quinoline or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or triazole rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline involves its interaction with specific molecular targets. The triazole ring is crucial for strong protein binding, and the compound can inhibit enzymes or receptors involved in various biological pathways . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its antimalarial and antimicrobial properties.
1,2,3-Triazole: A versatile scaffold used in drug design due to its stability and ability to form strong interactions with biological targets.
Oxolane: A five-membered ring ether that can enhance the solubility and bioavailability of compounds.
Uniqueness
3-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline is unique due to its hybrid structure, which combines the properties of quinoline, triazole, and oxolane. This combination enhances its biological activity and makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
3-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-4-16-13(3-1)9-14(10-18-16)17-11-21(20-19-17)6-8-23-15-5-7-22-12-15/h1-4,9-11,15H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNPPILBRHBGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCN2C=C(N=N2)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[(6-Chloro-1,8-naphthyridin-2-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7449001.png)
![N,N-dimethyl-2-[1-[(1R)-1-pyridin-2-ylethyl]triazol-4-yl]ethanesulfonamide](/img/structure/B7449008.png)
![(1S,3R)-2,2-dimethyl-3-[1-[(3-propan-2-yloxyphenyl)carbamoylamino]ethyl]cyclobutane-1-carboxylic acid](/img/structure/B7449016.png)
![N-[[1-(1,1-dioxo-1,4-thiazinane-4-carbonyl)piperidin-3-yl]methyl]-2-methylpropanamide](/img/structure/B7449021.png)
![3-methylsulfonyl-N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7449027.png)
![2-tert-butyl-4-methyl-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7449036.png)
![Piperidin-1-yl-[6-([1,2,4]triazolo[4,3-a]pyridin-5-yl)-6-azaspiro[2.5]octan-2-yl]methanone](/img/structure/B7449051.png)
![1-[1-[(5,5,7,7-Tetramethyl-4,6-dihydro-1,3-benzothiazol-2-yl)methyl]triazol-4-yl]propan-2-ol](/img/structure/B7449052.png)

![1-[[3-Chloro-4-(2,2,2-trifluoroethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7449056.png)
![[4-Bromo-3-[(2-tert-butyl-1,3-oxazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7449065.png)
![2-[(4-Chloro-3-methylphenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7449069.png)
![6-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-7H-purine-2,6-diamine](/img/structure/B7449100.png)

